molecular formula C5H5N3O4 B035799 methyl 4-nitro-1H-pyrazole-3-carboxylate CAS No. 1345513-95-2

methyl 4-nitro-1H-pyrazole-3-carboxylate

Cat. No. B035799
M. Wt: 171.11 g/mol
InChI Key: ARAFBUCGMOKZMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate involves several key steps that demonstrate the compound's versatility in organic synthesis. One approach to synthesizing derivatives of pyrazole involves the condensation of acetyl derivatives with hydrazines, followed by nitration to introduce the nitro group. For instance, methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate is obtained by condensation of 3-acetyl-4-methylfurazan with diethyl oxalate, followed by treatment with hydrazine and subsequent nitration to produce related compounds (Kormanov et al., 2017).

Molecular Structure Analysis

The molecular structure of methyl 4-nitro-1H-pyrazole-3-carboxylate derivatives has been elucidated through various analytical techniques, including X-ray crystallography and NMR spectroscopy. Studies reveal that these molecules can exhibit polarized structures, with the nitroaniline portion showing charge separation. The molecules can be linked into chains or sheets by hydrogen bonds, demonstrating the significance of intermolecular interactions in determining the crystalline structures of these compounds (Portilla et al., 2007).

Chemical Reactions and Properties

Methyl 4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. For example, the nitration of pyrazole derivatives can lead to the formation of compounds with different substitution patterns, depending on the reaction conditions and the presence of substituents that can direct the nitration to specific positions on the ring (Dalinger et al., 2013).

Scientific Research Applications

  • Isomeric Determination : It is used for determining the isomeric N-methylpyrazoles of unsymmetrical pyrazoles (Grimmett, Lim, & Weavers, 1979).

  • Synthesis of Complex Compounds : It aids in synthesizing 2-substituted 2, 6-dihydro-3-hydroxy-7H-pyrazolo [4, 3-d] pyrimidin-7-ones (Ochi & Miyasaka, 1983).

  • Transformation into Related Compounds : It transforms into 1-(1H-pyrazol-3-yl)ethanone hydrazone and 1H-pyrazole-3-carboxylic acid (Smolyar, 2010).

  • Study of Molecular Structures : Its isomers are used for studying complex structures and polarized molecular-electronic structures (Portilla et al., 2007).

  • Chemical Reactions Involvement : It plays a role in chemical reactions with ammonia, aliphatic amines, NH-azoles, phenols, thiols, and triflouroethanol (Dalinger et al., 2013).

  • Synthesis and Transformations : It is significant for its synthesis and transformations into related compounds (Kormanov et al., 2017).

  • Production of Related Compounds : It is used in chemical transformations, like hydrazine and phenylhydrazine reactions, to produce related compounds (Scrowston & Shaw, 1976).

  • Potential in Explosive Development : It has potential applications in developing high-energy, low-sensitivity explosives and melt-cast explosive carriers (Old Jun-lin, 2014).

  • Synthesis of Chelate Complexes : It can be used to synthesize and study mononuclear chelate complexes with CuII/CoII/ZnII (Radi et al., 2015).

  • Pharmacological Properties : Pyrazole derivatives have shown antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

  • Antioxidant and Antimicrobial Activity : It demonstrates antimicrobial and antioxidant activity, as evaluated by various assays (Umesha, Rai, & Harish Nayaka, 2009).

  • Biological Significance : Biologically important pyrazole-4-carboxylic acid derivatives have been synthesized (Viveka et al., 2016).

  • Preparation of N-aminopyrazoles : The synthesized derivatives can be used for the preparation of N-aminopyrazoles (Galenko et al., 2018).

  • Inactivation of Viruses : Novel bis-pyrazole compounds showed inactivation effects against tobacco mosaic virus (Zhang et al., 2012).

  • Antitumor Agents : Certain derivatives exhibited significant antitumor activities (Yoshida et al., 2005).

  • Corrosion Inhibitors : It is used as a corrosion inhibitor for mild steel, useful for industrial pickling processes (Dohare et al., 2017).

  • DNA/Protein Interaction : Ni(II) complexes with Schiff base ligands derived from it interact with DNA/protein and possess cytotoxicities (Yu et al., 2017).

Safety And Hazards

“Methyl 4-nitro-1H-pyrazole-3-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system . Appropriate safety measures include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Future Directions

“Methyl 4-nitro-1H-pyrazole-3-carboxylate” is used in the preparation of aminopyrazole derivatives, which are potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors . This suggests potential future directions in the development of treatments for conditions related to LRRK2.

properties

IUPAC Name

methyl 4-nitro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)4-3(8(10)11)2-6-7-4/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAFBUCGMOKZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-nitro-1H-pyrazole-3-carboxylate

CAS RN

138786-86-4
Record name methyl 4-nitro-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (9.2 mL) was added dropwise to a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (19.77 g, 125.9 mmol) in methanol (200 mL) at 0° C. The reaction mixture was stirred at room temperature overnight, and the solvent was evaporated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine, dried and concentrated. The obtained crude crystals were washed with diisopropyl ether to give methyl 4-nitro-1H-pyrazole-5-carboxylate (17.8 g, 82%).
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
19.77 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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